molecular formula C11H16O2Si B13471163 Acetophenone, 3'-(trimethylsiloxy)- CAS No. 33342-86-8

Acetophenone, 3'-(trimethylsiloxy)-

Cat. No.: B13471163
CAS No.: 33342-86-8
M. Wt: 208.33 g/mol
InChI Key: YJLBBILHUFBDFH-UHFFFAOYSA-N
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Description

1-{3-[(Trimethylsilyl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring and an ethanone moiety. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(trimethylsilyl)oxy]phenyl}ethan-1-one typically involves the reaction of 3-hydroxyacetophenone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(Trimethylsilyl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{3-[(Trimethylsilyl)oxy]phenyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{3-[(trimethylsilyl)oxy]phenyl}ethan-1-one involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, preventing unwanted side reactions and enhancing the stability of the compound. This property is particularly useful in protecting sensitive functional groups during multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{3-[(Trimethylsilyl)oxy]phenyl}ethan-1-one is unique due to its specific combination of a trimethylsilyl group and an ethanone moiety, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic organic chemistry as a protecting group and reagent .

Properties

CAS No.

33342-86-8

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

1-(3-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C11H16O2Si/c1-9(12)10-6-5-7-11(8-10)13-14(2,3)4/h5-8H,1-4H3

InChI Key

YJLBBILHUFBDFH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)O[Si](C)(C)C

Origin of Product

United States

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